molecular formula C15H12BrIN2O2 B3866213 N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide

N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide

Cat. No. B3866213
M. Wt: 459.08 g/mol
InChI Key: QHZLRZGVTFIKBJ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide, also known as BBIAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIAH is a hydrazide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide exhibits its biological activity through the formation of a Schiff base with amino acids in proteins, which can lead to changes in protein structure and function. N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has also been shown to interact with metal ions, which can result in the formation of complexes that have potential applications in catalysis and sensing.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain and potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide is a relatively stable compound that can be easily synthesized and purified. However, N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has not been extensively studied for its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several potential future directions for N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide research, including the development of new synthetic methods for N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide and its derivatives, the study of N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide complexes with metal ions for potential catalytic and sensing applications, and the investigation of N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide as a potential therapeutic agent for Alzheimer's disease and cancer. Additionally, the potential toxicity of N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide and its derivatives should be further investigated to ensure their safety for use in various applications.

Scientific Research Applications

N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential inhibitor of bacterial growth. N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O2/c16-14-4-2-1-3-11(14)9-18-19-15(20)10-21-13-7-5-12(17)6-8-13/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLRZGVTFIKBJ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-bromophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.